ethyl 5-(1-piperidinyl)[1,2,3]triazolo[1,5-a]quinazoline-3-carboxylate
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Overview
Description
Ethyl 5-(1-piperidinyl)[1,2,3]triazolo[1,5-a]quinazoline-3-carboxylate is a complex heterocyclic compound that belongs to the class of triazoloquinazolines. This compound is characterized by its unique structure, which includes a triazole ring fused to a quinazoline moiety, and a piperidine ring attached to the triazole. The presence of these rings imparts significant chemical and biological properties to the compound, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-(1-piperidinyl)[1,2,3]triazolo[1,5-a]quinazoline-3-carboxylate typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 1-azido-2-isocyanoarenes with terminal acetylenes or substituted acetaldehydes can lead to the formation of triazoloquinazoline scaffolds . The reaction conditions often involve the use of catalysts such as rhodium or copper to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as microwave-assisted reactions, metal-mediated reactions, and phase-transfer catalysis are employed to enhance the efficiency of the synthesis . These methods not only improve the reaction rates but also minimize the formation of by-products, making the process more sustainable and cost-effective.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-(1-piperidinyl)[1,2,3]triazolo[1,5-a]quinazoline-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Rhodium, copper, palladium.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of quinazoline derivatives, while reduction can yield various reduced forms of the compound .
Scientific Research Applications
Ethyl 5-(1-piperidinyl)[1,2,3]triazolo[1,5-a]quinazoline-3-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal activities.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of ethyl 5-(1-piperidinyl)[1,2,3]triazolo[1,5-a]quinazoline-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The triazole and quinazoline rings play a crucial role in this interaction, facilitating the binding to the target molecules .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[1,5-a]pyrimidine: Another triazole-containing compound with similar biological activities.
Quinazolinone derivatives: Compounds with a quinazoline core, known for their antimicrobial and anticancer properties.
Uniqueness
Ethyl 5-(1-piperidinyl)[1,2,3]triazolo[1,5-a]quinazoline-3-carboxylate is unique due to its specific combination of triazole, quinazoline, and piperidine rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C17H19N5O2 |
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Molecular Weight |
325.4g/mol |
IUPAC Name |
ethyl 5-piperidin-1-yltriazolo[1,5-a]quinazoline-3-carboxylate |
InChI |
InChI=1S/C17H19N5O2/c1-2-24-17(23)14-16-18-15(21-10-6-3-7-11-21)12-8-4-5-9-13(12)22(16)20-19-14/h4-5,8-9H,2-3,6-7,10-11H2,1H3 |
InChI Key |
CESUIKFOJMCHSH-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C2N=C(C3=CC=CC=C3N2N=N1)N4CCCCC4 |
Canonical SMILES |
CCOC(=O)C1=C2N=C(C3=CC=CC=C3N2N=N1)N4CCCCC4 |
solubility |
1.7 [ug/mL] |
Origin of Product |
United States |
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